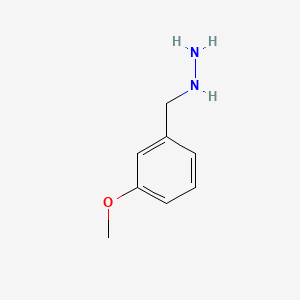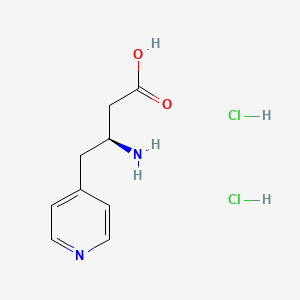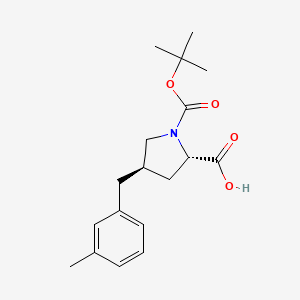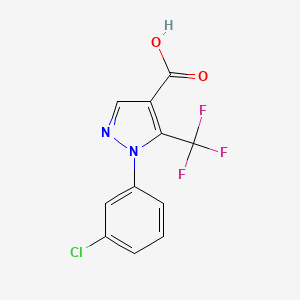
1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
説明
1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as 3-Chloro-5-trifluoromethylpyrazole-4-carboxylic acid or CTP, is a novel synthetic compound with potential applications in pharmaceuticals, agrochemicals, and materials. CTP is a monocyclic cyclic compound consisting of a pyrazole ring and a carboxylic acid group. CTP is a colorless, odorless, and tasteless chemical compound with a molecular weight of 236.5 g/mol. CTP has a melting point of 195-198°C and a boiling point of 320°C.
科学的研究の応用
Synthesis and Characterization
Research has explored the synthesis and structural characterization of pyrazole derivatives, highlighting methods for creating compounds with specific chemical properties. For instance, the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has been documented, emphasizing their potential as optical nonlinearity materials due to their significant nonlinear optical properties (Chandrakantha et al., 2013). Additionally, studies on the functionalization reactions of pyrazole carboxylic acids and their derivatives provide insights into their chemical behavior and potential applications in creating novel compounds with desired functional groups (Yıldırım et al., 2005).
Optical and Fluorescent Properties
The fluorescent properties of pyrazole derivatives have been a subject of interest. Research into 1,3,5-triaryl-2-pyrazolines, for example, has shown these compounds exhibit fluorescence in the blue region of the visible spectrum when irradiated with ultraviolet radiation, indicating their potential use in fluorescent materials and sensors (Hasan et al., 2011).
Material Science Applications
Pyrazole derivatives have also been investigated for their potential applications in material science, including the construction of metal-organic frameworks (MOFs) with specific topologies. Systematic investigations into the transition between framework topologies in Ce/Zr-MOFs using pyrazole-dicarboxylic acid as a linker molecule have revealed the influence of synthesis conditions on the resultant MOF structures, which could be pivotal for gas storage and separation technologies (Jacobsen et al., 2018).
特性
IUPAC Name |
1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O2/c12-6-2-1-3-7(4-6)17-9(11(13,14)15)8(5-16-17)10(18)19/h1-5H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZDWSPZPPDMBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401292 | |
| Record name | 1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
98534-82-8 | |
| Record name | 1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




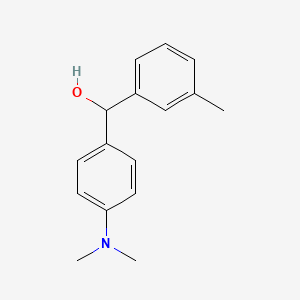
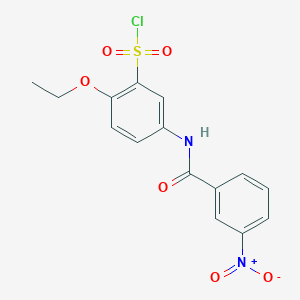
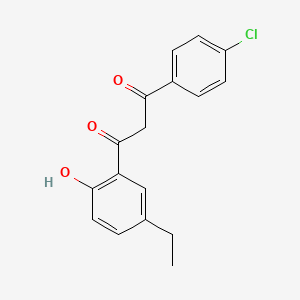


![2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1598129.png)

